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Compound of Interest

Compound Name:
3-Bromo-5-chloro-4-

hydroxybenzaldehyde

Cat. No.: B1274906 Get Quote

A Comprehensive Technical Guide to 3-Bromo-5-
chloro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and potential

biological characteristics of 3-Bromo-5-chloro-4-hydroxybenzaldehyde. This document is

intended to serve as a valuable resource for researchers and professionals involved in organic

synthesis, medicinal chemistry, and drug discovery.

Chemical Identity and Physical Properties
3-Bromo-5-chloro-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde. Its structure

features a benzene ring substituted with a bromine atom, a chlorine atom, a hydroxyl group,

and a formyl group.

Table 1: Physical and Chemical Properties of 3-Bromo-5-chloro-4-hydroxybenzaldehyde
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Property Value Source

Molecular Formula C₇H₄BrClO₂ [1][2]

Molecular Weight 235.46 g/mol [1][2]

CAS Number 1849-76-9 [1][2]

Appearance Solid [1]

Melting Point 157-162 °C [1]

Solubility

Data for the specific isomer 3-

Bromo-5-chloro-4-

hydroxybenzaldehyde is not

readily available in the

searched literature. However, a

study on the related compound

3-Bromo-4-

hydroxybenzaldehyde

indicates solubility in a range

of organic solvents such as n-

pentanol, methanol, ethanol,

isopropanol, acetonitrile, N,N-

dimethylformamide (DMF),

dimethylsulfoxide (DMSO), and

ethyl acetate, with lower

solubility in cyclohexane and

water.[2] It is reasonable to

expect a similar solubility

profile for 3-Bromo-5-chloro-4-

hydroxybenzaldehyde.

Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for 3-Bromo-5-
chloro-4-hydroxybenzaldehyde is not explicitly available in the reviewed literature. The

following are predicted spectral characteristics based on standard principles of spectroscopy

and data from similar compounds.
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¹H NMR (Predicted): The proton NMR spectrum is expected to show signals for the aldehydic

proton and the two aromatic protons. The aldehydic proton should appear as a singlet in the

range of 9.5-10.5 ppm. The two aromatic protons would likely appear as singlets due to the

substitution pattern, with chemical shifts influenced by the surrounding electron-withdrawing

and donating groups. The hydroxyl proton will appear as a broad singlet, and its chemical shift

will be dependent on the solvent and concentration.

¹³C NMR (Predicted): The carbon NMR spectrum should display signals for the seven carbon

atoms. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal,

typically in the range of 190-200 ppm. The aromatic carbons will have distinct chemical shifts

determined by the attached substituents.

Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak

corresponding to the molecular weight of the compound (235.46 g/mol ). Due to the presence

of bromine and chlorine isotopes, characteristic isotopic patterns for the molecular ion and

fragment ions will be observed.

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3-Bromo-5-chloro-4-
hydroxybenzaldehyde was not found, a plausible synthetic route can be extrapolated from

established methods for the halogenation of hydroxybenzaldehydes. A general approach

involves the sequential halogenation of a 4-hydroxybenzaldehyde precursor.

Proposed Synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde
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Proposed Synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Step 1: Bromination

Step 2: Chlorination

4-Hydroxybenzaldehyde

3-Bromo-4-hydroxybenzaldehyde

Br2, Acetic Acid

3-Bromo-5-chloro-4-hydroxybenzaldehyde

SO2Cl2
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physical and chemical characteristics of 3-Bromo-5-
chloro-4-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274906#physical-and-chemical-characteristics-of-3-
bromo-5-chloro-4-hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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